molecular formula C14H23N3O7S B162347 S-(1-Hydroxy-3-buten-2-yl)glutathione CAS No. 133872-49-8

S-(1-Hydroxy-3-buten-2-yl)glutathione

Cat. No. B162347
M. Wt: 377.42 g/mol
InChI Key: NOXPKNNHYRDDCI-AGROOBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(1-Hydroxy-3-buten-2-yl)glutathione is a naturally occurring compound that is found in the human body. It is a derivative of glutathione, which is an important antioxidant that helps to protect cells from damage caused by free radicals. S-(1-Hydroxy-3-buten-2-yl)glutathione has been the focus of scientific research due to its potential therapeutic applications.

Mechanism Of Action

S-(1-Hydroxy-3-buten-2-yl)glutathione works by scavenging free radicals in the body, which can cause damage to cells and tissues. It also helps to regulate the immune system, which can help to reduce inflammation in the body. Additionally, S-(1-Hydroxy-3-buten-2-yl)glutathione has been shown to have a protective effect on cells, helping to prevent damage caused by oxidative stress.

Biochemical And Physiological Effects

S-(1-Hydroxy-3-buten-2-yl)glutathione has a number of biochemical and physiological effects in the body. It has been shown to help regulate the immune system, reduce inflammation, and protect cells from damage caused by free radicals. Additionally, S-(1-Hydroxy-3-buten-2-yl)glutathione has been shown to have a protective effect on the liver, helping to prevent damage caused by toxins.

Advantages And Limitations For Lab Experiments

One advantage of using S-(1-Hydroxy-3-buten-2-yl)glutathione in lab experiments is that it is a naturally occurring compound that is present in the body. This makes it easier to study its effects on the body, as it is less likely to cause adverse reactions. However, one limitation of using S-(1-Hydroxy-3-buten-2-yl)glutathione in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of studies.

Future Directions

There are a number of potential future directions for research on S-(1-Hydroxy-3-buten-2-yl)glutathione. One area of research could focus on its potential as a treatment for inflammatory conditions such as arthritis. Additionally, further research could be done to explore its potential as a protective agent against oxidative stress and toxins. Finally, research could be done to explore the potential of S-(1-Hydroxy-3-buten-2-yl)glutathione as a therapeutic agent in other areas, such as cancer treatment.

Synthesis Methods

S-(1-Hydroxy-3-buten-2-yl)glutathione can be synthesized in the laboratory using a variety of methods. One common method involves the use of glutathione and acrolein, which react to form S-(1-Hydroxy-3-buten-2-yl)glutathione. Another method involves the use of a precursor molecule, which is converted into S-(1-Hydroxy-3-buten-2-yl)glutathione through a series of chemical reactions.

Scientific Research Applications

S-(1-Hydroxy-3-buten-2-yl)glutathione has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its potential as an anti-inflammatory agent. Studies have shown that S-(1-Hydroxy-3-buten-2-yl)glutathione can help to reduce inflammation in the body, which may be beneficial for the treatment of conditions such as arthritis.

properties

CAS RN

133872-49-8

Product Name

S-(1-Hydroxy-3-buten-2-yl)glutathione

Molecular Formula

C14H23N3O7S

Molecular Weight

377.42 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1-hydroxybut-3-en-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C14H23N3O7S/c1-2-8(6-18)25-7-10(13(22)16-5-12(20)21)17-11(19)4-3-9(15)14(23)24/h2,8-10,18H,1,3-7,15H2,(H,16,22)(H,17,19)(H,20,21)(H,23,24)/t8?,9-,10-/m0/s1

InChI Key

NOXPKNNHYRDDCI-AGROOBSYSA-N

Isomeric SMILES

C=CC(CO)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

SMILES

C=CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Canonical SMILES

C=CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

sequence

XXG

synonyms

1-HBG
S-(1-hydroxy-3-buten-2-yl)glutathione

Origin of Product

United States

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